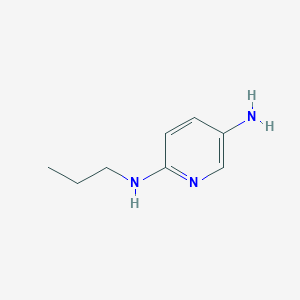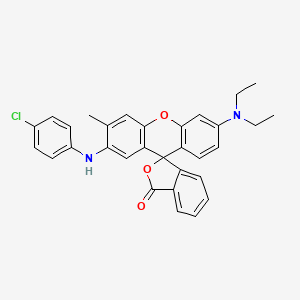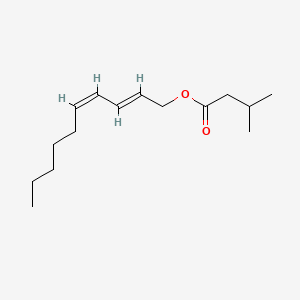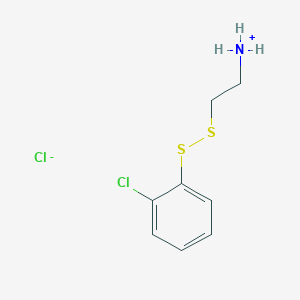
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is an organic compound with the molecular formula C8H10ClNS2·HCl It is a derivative of ethylamine, where the ethylamine moiety is substituted with a chlorophenyl group and a dithio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride typically involves the reaction of o-chlorothiophenol with ethylene diamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and minimize impurities. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithio group to thiol or sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent under controlled temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the dithio group plays a crucial role in its activity by forming disulfide bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenethylamine: A related compound with similar structural features but lacking the dithio group.
4-Chlorophenethylamine: Another similar compound with the chlorine atom in a different position on the phenyl ring.
2-(2-Naphthyl)ethylamine hydrochloride: A compound with a naphthyl group instead of a chlorophenyl group.
Uniqueness
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is unique due to the presence of both the chlorophenyl and dithio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
CAS No. |
5301-06-4 |
|---|---|
Molecular Formula |
C8H11Cl2NS2 |
Molecular Weight |
256.2 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)disulfanyl]ethylazanium;chloride |
InChI |
InChI=1S/C8H10ClNS2.ClH/c9-7-3-1-2-4-8(7)12-11-6-5-10;/h1-4H,5-6,10H2;1H |
InChI Key |
WFMZASVQUWQPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SSCC[NH3+])Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


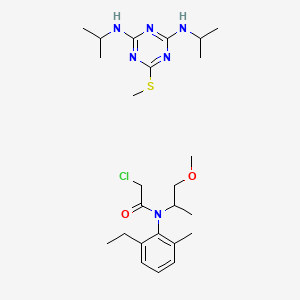
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
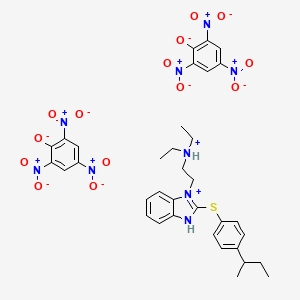
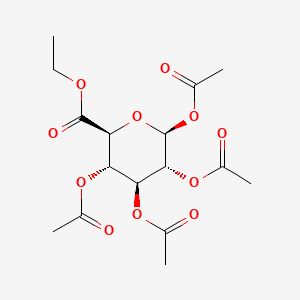
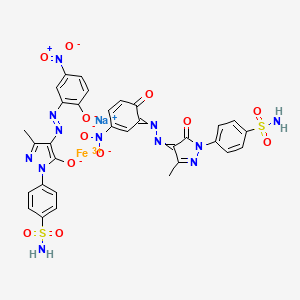
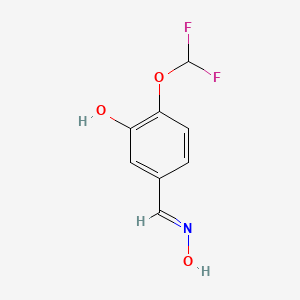
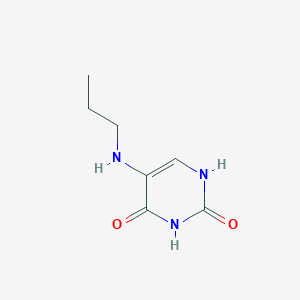
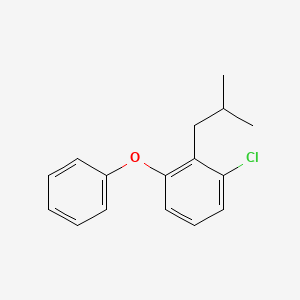
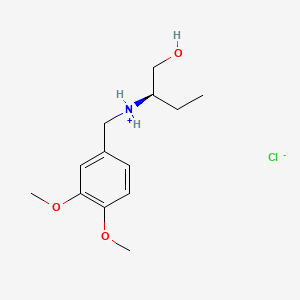

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
